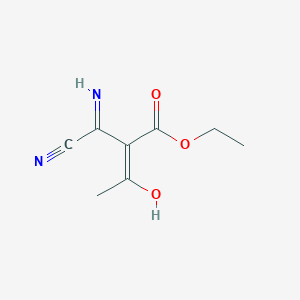
ethyl (Z)-2-(cyanomethanimidoyl)-3-hydroxybut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (Z)-2-(cyanomethanimidoyl)-3-hydroxybut-2-enoate is an organic compound with a complex structure that includes a cyano group, a hydroxyl group, and an ester functional group
Preparation Methods
The synthesis of ethyl (Z)-2-(cyanomethanimidoyl)-3-hydroxybut-2-enoate typically involves multi-step organic reactions. One common synthetic route includes the reaction of ethyl acetoacetate with cyanamide under basic conditions to form the intermediate, which is then subjected to further reactions to yield the final product. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Ethyl (Z)-2-(cyanomethanimidoyl)-3-hydroxybut-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl (Z)-2-(cyanomethanimidoyl)-3-hydroxybut-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (Z)-2-(cyanomethanimidoyl)-3-hydroxybut-2-enoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the hydroxyl and ester groups can participate in hydrogen bonding and other interactions. These interactions can affect molecular pathways and enzyme activities, leading to various biological effects.
Comparison with Similar Compounds
Ethyl (Z)-2-(cyanomethanimidoyl)-3-hydroxybut-2-enoate can be compared with similar compounds such as:
Ethyl acetoacetate: Lacks the cyano group and has different reactivity.
Cyanamide: Contains the cyano group but lacks the ester and hydroxyl groups.
Hydroxybutanoates: Similar structure but without the cyano group
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
ethyl (Z)-2-(cyanomethanimidoyl)-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C8H10N2O3/c1-3-13-8(12)7(5(2)11)6(10)4-9/h10-11H,3H2,1-2H3/b7-5-,10-6? |
InChI Key |
YNXFYRSAIQEIPA-ZRVKZBDCSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(/C)\O)/C(=N)C#N |
Canonical SMILES |
CCOC(=O)C(=C(C)O)C(=N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















